![molecular formula C22H24O2 B15166754 1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one CAS No. 185202-36-2](/img/structure/B15166754.png)
1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a butoxy group, a dihydronaphthalene moiety, and a phenyl ethanone group
準備方法
The synthesis of 1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions. The reaction conditions can be optimized to achieve high yields and purity of the desired product.
化学反応の分析
1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids, strong oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
科学的研究の応用
This compound has several scientific research applications. . Additionally, it may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical reactions. Its unique structure also makes it a valuable compound for studying the mechanisms of organic reactions and developing new synthetic methodologies.
作用機序
The mechanism of action of 1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one involves its interaction with molecular targets and pathways in chemical reactions. For example, in the Suzuki–Miyaura coupling reaction, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon–carbon bond . The specific molecular targets and pathways involved depend on the reaction conditions and the nature of the reagents used.
類似化合物との比較
1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as pinacol boronic esters and other naphthalene derivatives . These compounds share some structural similarities but differ in their reactivity and applications. For example, pinacol boronic esters are highly valuable building blocks in organic synthesis, while naphthalene derivatives are commonly used in the production of dyes and pigments. The unique combination of functional groups in this compound makes it a distinct compound with specific applications in various fields.
特性
CAS番号 |
185202-36-2 |
|---|---|
分子式 |
C22H24O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
1-[4-(5-butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C22H24O2/c1-3-4-14-24-22-7-5-6-20-15-19(12-13-21(20)22)18-10-8-17(9-11-18)16(2)23/h5-11,15H,3-4,12-14H2,1-2H3 |
InChIキー |
HJJDAEGYDFYTFH-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC2=C1CCC(=C2)C3=CC=C(C=C3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


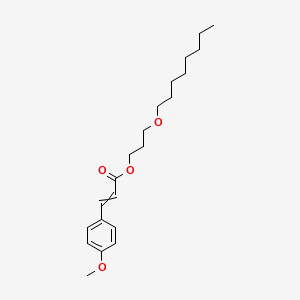
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)

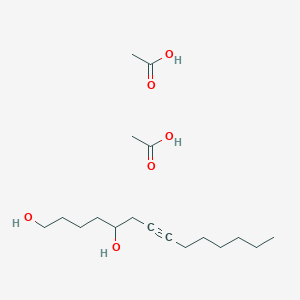

![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)

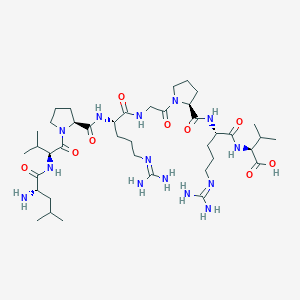
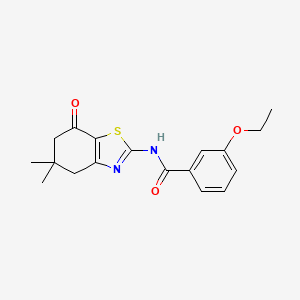
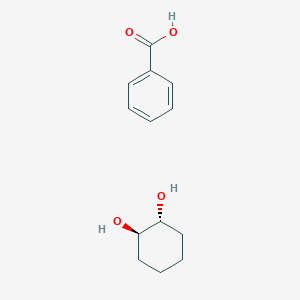
![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B15166738.png)
